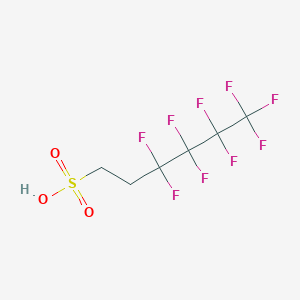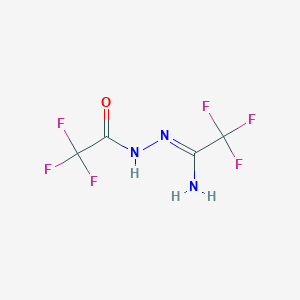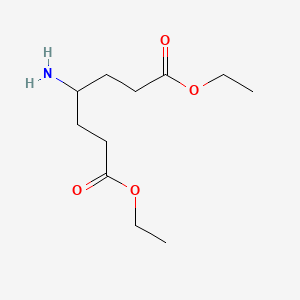![molecular formula C13H11ClF3N B3043240 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 811842-57-6](/img/structure/B3043240.png)
2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride
Übersicht
Beschreibung
The compound "2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride" is a derivative of biphenyl with a trifluoromethyl group at the 2' position and an amine group at the 4 position. This structure suggests potential applications in various fields, including materials science and pharmaceuticals, due to the unique properties imparted by the trifluoromethyl group.
Synthesis Analysis
The synthesis of related trifluoromethyl-substituted compounds has been demonstrated in the literature. For instance, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through nucleophilic substitution and catalytic reduction, which could be a similar approach for synthesizing the compound . Additionally, the ortho-substituent on phenylboronic acid has been shown to play a crucial role in catalyzing dehydrative condensation between carboxylic acids and amines, which could be relevant for the synthesis of amide derivatives of the target compound .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted compounds is characterized by the strong electron-withdrawing effect of the trifluoromethyl group, which can influence the electronic properties of the molecule. The crystal structure determination of a related compound, a triazinobenzimidazole derivative, provides insights into the possible tautomeric forms and the delocalization within the molecule, which could be similar in the biphenyl derivative .
Chemical Reactions Analysis
The trifluoromethyl group can significantly affect the reactivity of the compound. For example, a silver-catalyzed tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines has been developed, which could potentially be applied to the synthesis of pyrrolines from the target compound . The presence of the trifluoromethyl group adjacent to the reactive sites can enhance the electrophilicity and thus facilitate such transformations.
Physical and Chemical Properties Analysis
Compounds with trifluoromethyl groups often exhibit unique physical and chemical properties. For instance, fluorinated polyimides derived from trifluoromethyl-substituted diamines show high solubility in organic solvents, low moisture absorption, low dielectric constants, and excellent thermal stability . These properties suggest that the "2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride" could also display similar characteristics, making it potentially useful for applications requiring these specific attributes.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
2,4-Bis(trifluoromethyl)phenylboronic acid, a compound related to 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride, has been found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalysis is significant in α-dipeptide synthesis, with the ortho-substituent playing a crucial role in the reaction efficiency (Wang, Lu, & Ishihara, 2018).
Organic Synthesis
In the realm of organic synthesis, silver-catalyzed tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines have been developed. This method leads to 4-trifluoromethyl-3-pyrrolines, a novel synthesis pathway compatible with various amines (Zhou et al., 2017).
Material Science
A novel trifluoromethyl-substituted bis(ether amine) monomer was synthesized, leading to a series of fluorinated polyimides with high solubility in organic solvents. These polyimides, related to 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride, displayed properties like high glass-transition temperatures and low dielectric constants, making them suitable for various material science applications (Chung, Tzu, & Hsiao, 2006).
Pharmaceuticals and Biomedical Research
In pharmaceutical research, compounds structurally similar to 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride have been synthesized and evaluated for potential anti-influenza virus activity. These compounds, based on the structure of triperiden, have shown promising results in vitro (Oka et al., 2001).
Safety and Hazards
While specific safety and hazard information for “2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride” is not available in the sources retrieved, general precautions for handling similar compounds include avoiding breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn. Dry clean-up procedures should be used, and dust generation should be avoided .
Eigenschaften
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9;/h1-8H,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTXGSRGFAVEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane](/img/structure/B3043157.png)












